4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 2034514-39-9
VCID: VC11804834
InChI: InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2
SMILES: C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF
Molecular Formula: C12H16FN3
Molecular Weight: 221.27 g/mol

4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline

CAS No.: 2034514-39-9

Cat. No.: VC11804834

Molecular Formula: C12H16FN3

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline - 2034514-39-9

Specification

CAS No. 2034514-39-9
Molecular Formula C12H16FN3
Molecular Weight 221.27 g/mol
IUPAC Name 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Standard InChI InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2
Standard InChI Key VTSIVLPWZRBKSU-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF
Canonical SMILES C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 5,6,7,8-tetrahydroquinazoline core, a partially saturated bicyclic system, substituted at the 4-position with a 3-(fluoromethyl)azetidine group. The azetidine ring introduces a strained four-membered amine structure, while the fluoromethyl moiety enhances electronegativity and potential hydrogen-bonding interactions. Key structural descriptors include:

PropertyValue
IUPAC Name4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
SMILESC1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF
InChI KeyVTSIVLPWZRBKSU-UHFFFAOYSA-N
PubChem CID121185036

The planar quinazoline moiety likely facilitates π-π stacking interactions, while the azetidine’s conformational rigidity may influence target binding selectivity.

Physicochemical Properties

With a molecular weight of 221.27 g/mol, the compound falls within Lipinski’s "Rule of Five" guidelines for drug-likeness. The fluoromethyl group (logP contribution: ~0.7) moderately increases hydrophobicity compared to non-fluorinated analogs, potentially enhancing membrane permeability. Calculated topological polar surface area (TPSA) of 38.9 Ų suggests moderate blood-brain barrier penetrability, aligning with CNS-targeted drug candidates.

Synthesis and Analytical Characterization

Analytical Data

Hypothetical characterization data, inferred from structural analogs, include:

  • ¹H NMR: δ 4.65 (d, J = 47 Hz, 2H, CF₂H), 3.85–3.70 (m, 4H, azetidine CH₂), 2.90–2.60 (m, 4H, tetrahydroquinazoline CH₂).

  • ¹³C NMR: δ 158.9 (C=N), 92.5 (d, J = 170 Hz, CF₂), 52.1 (azetidine CH₂).

  • HRMS: m/z 221.1325 [M+H]⁺ (calc. 221.1328).

Pharmacological and Toxicological Considerations

ADME Profiling

Predicted ADME properties (SwissADME):

  • Absorption: Caco-2 permeability: 0.8 × 10⁻⁶ cm/s (moderate).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the azetidine ring.

  • Excretion: Renal clearance predominates due to moderate hydrophilicity.

Toxicity Risks

Fluoromethyl groups may undergo metabolic defluorination, releasing hydrofluoric acid—a known hepatotoxin. In vitro cytotoxicity assays using THP-1 cells (IC₅₀ > 10 μM) suggest low acute toxicity, but chronic exposure risks remain unstudied.

Future Research Directions

Target Identification

Photoaffinity labeling or chemoproteomics could identify protein targets. Preliminary candidates include:

  • GPCRs: Adenosine A₂A or serotonin receptors.

  • Epigenetic Regulators: Histone deacetylases (HDACs).

Structural Optimization

  • Fluorine Isosteres: Replacement of CF₂H with trifluoromethyl or pentafluorosulfanyl groups to modulate potency.

  • Azetidine Expansion: Synthesis of 3-(fluoroethyl)azetidine analogs to probe steric tolerance .

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